molecular formula C8H12N2O2 B13924540 2-amino-3-ethoxy-4-Pyridinemethanol

2-amino-3-ethoxy-4-Pyridinemethanol

Cat. No.: B13924540
M. Wt: 168.19 g/mol
InChI Key: TZFBIMKYSRMMSY-UHFFFAOYSA-N
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Description

2-amino-3-ethoxy-4-Pyridinemethanol is a chemical compound with the molecular formula C8H12N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-ethoxy-4-Pyridinemethanol can be achieved through several methods. One common approach involves the reduction of ethyl isonicotinate using sodium borohydride and lithium chloride in tetrahydrofuran. The reaction is typically carried out under reflux conditions for 6-8 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-ethoxy-4-Pyridinemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Pyridinecarboxylic acids.

    Reduction: Pyridinemethanol derivatives.

    Substitution: Substituted pyridines.

Scientific Research Applications

2-amino-3-ethoxy-4-Pyridinemethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-3-ethoxy-4-Pyridinemethanol involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-3-ethoxy-4-Pyridinemethanol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ethoxy group and amino group provide unique reactivity compared to other similar compounds .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

(2-amino-3-ethoxypyridin-4-yl)methanol

InChI

InChI=1S/C8H12N2O2/c1-2-12-7-6(5-11)3-4-10-8(7)9/h3-4,11H,2,5H2,1H3,(H2,9,10)

InChI Key

TZFBIMKYSRMMSY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CN=C1N)CO

Origin of Product

United States

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